molecular formula C14H17ClN4S B5773045 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea

Cat. No.: B5773045
M. Wt: 308.8 g/mol
InChI Key: SHSWANAIUOFZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea, also known as CPTU, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPTU is a thiourea derivative that has been synthesized through a multi-step process, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea is still being studied. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, and it has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and it has also been found to reduce the levels of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea in lab experiments is its potential therapeutic properties. This compound has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-tumor properties, and it may be a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have low solubility in water, which may affect its bioavailability and efficacy. Additionally, this compound may have potential toxicity, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the study of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of new drugs that target these pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its clinical use.

Synthesis Methods

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has been synthesized through a multi-step process that involves the reaction of 4-chloro-1H-pyrazole with ethylene diamine to form 2-(4-chloro-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with thiophosgene to form the corresponding isothiocyanate, which is subsequently reacted with 2-phenylethylamine to form this compound. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-tumor properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-viral properties against herpes simplex virus and coxsackievirus.

Properties

IUPAC Name

1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4S/c15-13-10-18-19(11-13)9-8-17-14(20)16-7-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSWANAIUOFZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCCN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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